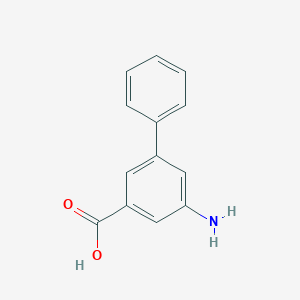

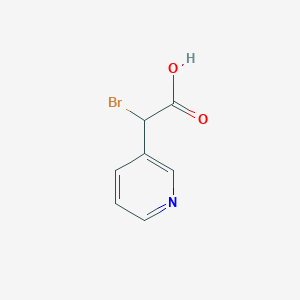

Bromo(pyridin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bromo(pyridin-3-yl)acetic acid is a chemical compound that is a derivative of pyridin-3-yl acetic acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .

Synthesis Analysis

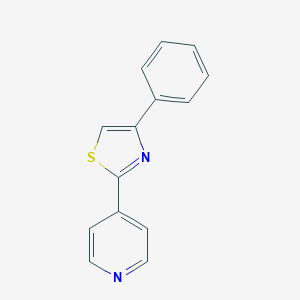

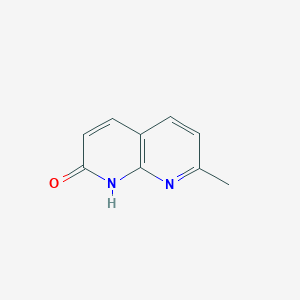

The synthesis of Bromo(pyridin-3-yl)acetic acid or its derivatives can involve various methods. For instance, a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride .Molecular Structure Analysis

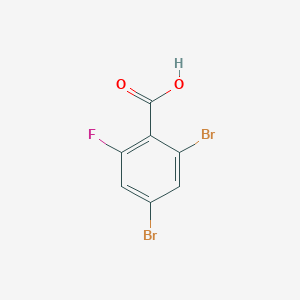

The molecular structure of Bromo(pyridin-3-yl)acetic acid or its derivatives can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis

The chemical reactions involving Bromo(pyridin-3-yl)acetic acid or its derivatives can be complex and varied. For instance, the transformations are a facile regiocontrolled heterocyclocyclization of thioamide of thiosemicarbazide .Physical And Chemical Properties Analysis

The physical and chemical properties of Bromo(pyridin-3-yl)acetic acid can be determined through various methods. For instance, it has been found to have a molecular weight of 137.14 .Mécanisme D'action

Target of Action

Bromo(pyridin-3-yl)acetic acid, like many other pyridine derivatives, is likely to interact with a variety of biological targets. Pyridine derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

These compounds often act by binding to their target receptors, leading to changes in the receptor’s function . The bromine atom in the compound could potentially enhance its binding affinity or selectivity to its targets.

Biochemical Pathways

Pyridine derivatives are known to influence a broad range of biochemical pathways due to their ability to interact with various biological targets . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the broad range of biological activities exhibited by pyridine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-2-pyridin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYGOWELTWTOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromo(pyridin-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)